2,3,4-Trifluorophenacyl bromide

Description

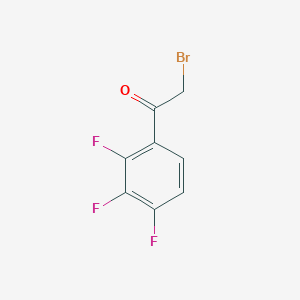

2,3,4-Trifluorophenacyl bromide is a fluorinated aromatic compound with a phenacyl bromide backbone substituted with fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring. The phenacyl bromide moiety (C₆H₅COCH₂Br) is a versatile electrophilic reagent widely used in organic synthesis, particularly in forming heterocyclic compounds like thiazoles and imidazoles . Fluorination at multiple positions enhances its electron-withdrawing properties, increasing the electrophilicity of the carbonyl carbon and making it more reactive in nucleophilic substitution or cyclization reactions.

Properties

IUPAC Name |

2-bromo-1-(2,3,4-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNKOTZEDGHCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CBr)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-trifluorophenacyl bromide typically involves the reaction of 2,3,4-trifluorophenol with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to remove any impurities and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluorophenacyl bromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce various substituted phenacyl bromides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,3,4-Trifluorophenacyl bromide is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives that are essential in synthetic chemistry.

Key Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can be oxidized to form ketones or reduced to alcohols.

Pharmaceutical Research

In medicinal chemistry, this compound is investigated for its potential as a building block for new therapeutic agents. Its unique structure may enhance the bioavailability and efficacy of drug candidates.

Case Studies :

- Research has shown that derivatives of trifluorophenacyl bromide exhibit antimicrobial and antifungal activities, making them candidates for drug development targeting infectious diseases.

Material Science

The compound is also explored in material science for the development of advanced materials with unique properties. Its reactivity allows it to be incorporated into polymer systems or used as a precursor for functional materials.

Mechanism of Action

2,3,4-Trifluorophenacyl bromide is similar to other trifluoromethylated phenacyl bromides, such as 2,3,5-trifluorophenacyl bromide and 2,4,6-trifluorophenacyl bromide. its unique substitution pattern gives it distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenacyl Bromides

2,4,6-Trifluorophenacyl Bromide (CAS 746630-36-4)

- Structure : Symmetric substitution of fluorine at the 2-, 4-, and 6-positions.

- Reactivity : The symmetric fluorination pattern reduces steric hindrance compared to asymmetric isomers, facilitating regioselective cyclizations (e.g., thiazole formation) .

- Applications : Used in synthesizing antimicrobial thiazolium salts and fluorescent probes .

3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl Bromide (CAS 1980054-05-4)

- Structure : Features a bromine atom at position 3, fluorine at position 2, and a trifluoromethyl group at position 4.

- Reactivity : The trifluoromethyl group enhances lipophilicity, making it suitable for designing bioactive molecules with improved membrane permeability .

- Molecular Weight : 363.93 g/mol, significantly heavier due to additional bromine and trifluoromethyl substituents .

Fluorinated Benzyl Bromides

3,4,5-Trifluorobenzyl Bromide (CAS 220141-72-0)

- Structure : Fluorine atoms at positions 3, 4, and 5; bromine at the benzylic position.

- Reactivity : Used in nucleophilic aromatic substitutions and as a building block for fluorinated liquid crystals .

- Molecular Weight : 225.01 g/mol, lighter than phenacyl analogs due to the absence of a carbonyl group .

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl Bromide (CAS 76437-40-6)

Other Fluorinated Aromatic Bromides

2,3,4-Trifluorophenylboronic Acid (CAS 226396-32-3)

Comparative Data Table

Biological Activity

2,3,4-Trifluorophenacyl bromide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a phenacyl moiety substituted with three fluorine atoms at the 2, 3, and 4 positions of the phenyl ring, along with a bromine atom. The presence of these electronegative substituents significantly influences its reactivity and biological interactions.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrF3O |

| Molecular Weight | 267.04 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Electronegativity | High (due to F and Br) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Case Study: Cytotoxic Activity Assessment

A study conducted by researchers investigated the cytotoxic effects of several phenacyl bromides, including this compound. The results indicated that this compound induced apoptosis in MCF-7 cells by upregulating pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2. The study utilized molecular docking to confirm the binding affinity of the compound to key cellular targets involved in apoptosis pathways .

The mechanism through which this compound exerts its biological effects is primarily attributed to its electrophilic nature. The trifluoromethyl groups enhance its reactivity towards nucleophiles within biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules such as proteins and nucleic acids, potentially disrupting their normal function.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antiviral | Potential HIV suppression | |

| Antimicrobial | Inhibitory effects |

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, further investigations are needed to fully elucidate its metabolic pathways and potential toxic effects.

Table 3: ADMET Profile Overview

| Parameter | Observed Value |

|---|---|

| Absorption | High |

| Distribution | Lipophilic |

| Metabolism | Phase I and II reactions |

| Excretion | Renal |

| Toxicity | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.